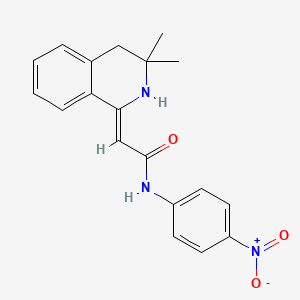![molecular formula C13H14N2O2 B5907626 3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)
3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that is used to enhance cognitive function and memory. It was first synthesized in Russia in the 1990s and has since gained popularity in the nootropic community due to its reported effectiveness and safety.
Mécanisme D'action
The exact mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and acetylcholine. It has also been shown to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the density of glutamate receptors, which are important for learning and memory. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Noopept in lab experiments is its reported safety and low toxicity. It has also been shown to be effective at low doses, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of Noopept involves the reaction of 3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedioneyl-L-prolylglycine with ethyl ester in the presence of a suitable solvent and catalyst. The resulting compound is then purified and crystallized to obtain the final product.
Applications De Recherche Scientifique
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(3Z)-3-[(1-phenylethylamino)methylidene]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(10-5-3-2-4-6-10)14-8-11-7-12(16)15-13(11)17/h2-6,8-9,14H,7H2,1H3,(H,15,16,17)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGFGIKZZJKCY-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC=C2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N/C=C\2/CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5907586.png)

![N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5907596.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)

![1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
![4-{[3-(ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5907631.png)

![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)
